2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a tetrahydroisoquinoline moiety. Its chemical structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate compounds to form the pyridazinone ring, which can be achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the nucleophilic aromatic substitution, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, which can further undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of hydroxyl and carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound in drug discovery, particularly for targeting neurological disorders due to its tetrahydroisoquinoline moiety.
Biological Research: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It can be used as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The exact mechanism of action of 2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter receptors, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)quinolin-2(1H)-one:
4-fluoro-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide: This compound has a similar structure and is used in drug discovery.
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-5-methoxy-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which allows for diverse interactions with biological targets. The presence of the methoxy group and the fluorophenyl group enhances its potential as a lead compound in drug discovery, particularly for targeting neurological disorders.
Properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-28-18-12-19(26)25(17-8-6-16(22)7-9-17)23-20(18)21(27)24-11-10-14-4-2-3-5-15(14)13-24/h2-9,12H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVZBASGSRQOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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